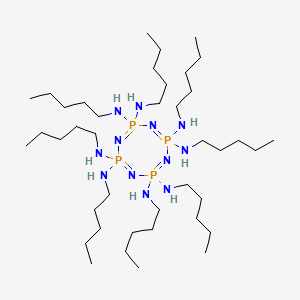
2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide is a chemical compound with the molecular formula C10H13NO4S2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-3,4-dihydro-6-methyl-2H-1-benzothiopyran with sulfonamide derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiopyran derivatives .
Aplicaciones Científicas De Investigación
2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits antifungal and antimicrobial activities.
Propiedades
Número CAS |
1222-40-8 |
|---|---|
Fórmula molecular |
C12H17NO4S2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-ethyl-6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide |
InChI |
InChI=1S/C12H17NO4S2/c1-3-10-5-4-9-6-8(2)11(19(13,16)17)7-12(9)18(10,14)15/h6-7,10H,3-5H2,1-2H3,(H2,13,16,17) |
Clave InChI |
UWACTLZRFVZIPC-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2=C(S1(=O)=O)C=C(C(=C2)C)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796083.png)





